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Abstract
This document provides a comprehensive technical overview of the discovery and initial

characterization of BAY 1892005, a novel small molecule modulator of mutant p53

condensation. The information presented herein is collated from publicly available scientific

literature, with a focus on the seminal publication by Lemos et al. (2020), "Identification of

Small Molecules that Modulate Mutant p53 Condensation." This guide details the compound's

mechanism of action, key in vitro activities, and the experimental methodologies employed in

its initial investigation. All quantitative data are summarized in tabular format for clarity and

comparative analysis. Furthermore, signaling pathways and experimental workflows are

visually represented using diagrams generated with Graphviz (DOT language) to facilitate a

deeper understanding of the scientific concepts.

Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA

repair. Mutations in the TP53 gene are among the most common genetic alterations in human

cancers, often leading to the expression of a dysfunctional p53 protein. Certain p53 mutants

have been observed to form condensates or aggregates within the nucleus of cancer cells.

BAY 1892005 has been identified as a small molecule that can modulate these mutant p53

condensates.[1][2] This document serves as a technical guide to the foundational scientific

knowledge surrounding BAY 1892005.
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Discovery and Mechanism of Action
BAY 1892005 was identified through a high-throughput screen for small molecules that could

alter the condensation state of mutant p53.[2] It is an aminothiazole derivative with the

chemical formula C₁₁H₈ClFN₂OS and a molecular weight of 270.71 g/mol .

The primary mechanism of action of BAY 1892005 is the modulation of mutant p53

condensates.[2] It has been shown to induce the dissolution of structural mutant p53

condensates.[2] Interestingly, it exhibits a differential effect on various p53 mutants, leading to

the condensation of DNA-binding defective p53 mutants.[2] Mass spectrometry analysis has

confirmed that BAY 1892005 can covalently bind to mutant p53 proteins, such as p53R175H

and p53Y220C.[2] This direct interaction is believed to underlie its modulatory effects on p53

condensation.

It is important to note that BAY 1892005 does not appear to reactivate the transcriptional

functions of mutant p53.[1][2] Instead, its activity on p53 reporter constructs may be partially

mediated through the activation of p73, a p53 family member.[2]

In Vitro Characterization
The initial characterization of BAY 1892005 involved a series of in vitro assays to determine its

biological activity.

Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of

BAY 1892005.

Table 1: Anti-proliferative Activity of BAY

1892005

Cell Line p53 Status

Huh7 Mutant

H358 Mutant

Data sourced from MedChemExpress and

GlpBio product pages.
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Table 2: Covalent Binding of BAY 1892005 to

Mutant p53

Mutant p53 Variant Observed Mass Shift (Da)

p53R175H +234

p53Y220C +234

Data interpreted from Lemos et al. (2020).

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the initial

characterization of BAY 1892005.

Cell Proliferation Assay
Objective: To determine the anti-proliferative activity of BAY 1892005 in cancer cell lines.

Methodology:

Cell Culture: Cancer cell lines (e.g., Huh7, H358) are cultured in appropriate media

supplemented with fetal bovine serum and antibiotics, and maintained in a humidified

incubator at 37°C with 5% CO₂.

Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure

exponential growth during the assay period.

Compound Treatment: A serial dilution of BAY 1892005 is prepared and added to the wells.

A vehicle control (e.g., DMSO) is also included.

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or

CellTiter-Glo® luminescent cell viability assay.

For MTT assay: MTT reagent is added to each well and incubated to allow for the

formation of formazan crystals. The crystals are then solubilized, and the absorbance is
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measured at a specific wavelength (e.g., 570 nm).

For CellTiter-Glo® assay: The reagent, which measures ATP levels, is added to the wells,

and luminescence is measured.

Data Analysis: The absorbance or luminescence values are normalized to the vehicle

control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by

50%) is calculated using a non-linear regression analysis.

Mutant p53 Condensation Assay
Objective: To visualize the effect of BAY 1892005 on mutant p53 condensates in living cells.

Methodology:

Cell Line Generation: A cell line stably expressing a fluorescently tagged mutant p53 (e.g.,

p53R175H-GFP) is generated.

Cell Culture and Plating: The engineered cells are cultured and seeded onto glass-bottom

dishes suitable for live-cell imaging.

Compound Treatment: BAY 1892005 is added to the cells at a specific concentration.

Live-Cell Imaging: The cells are imaged using a high-resolution confocal microscope

equipped with an environmental chamber to maintain physiological conditions (37°C, 5%

CO₂). Time-lapse imaging is performed to observe the dynamics of the fluorescently tagged

mutant p53 condensates before and after the addition of the compound.

Image Analysis: The images are analyzed to quantify changes in the number, size, and

intensity of the p53 condensates over time.

Mass Spectrometry for Covalent Binding
Objective: To determine if BAY 1892005 binds covalently to mutant p53 protein.

Methodology:

Protein Incubation: Recombinant mutant p53 protein (e.g., p53R175H) is incubated with BAY
1892005 or a vehicle control under controlled conditions (e.g., specific buffer, temperature,
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and time).

Sample Preparation: The protein samples are desalted and prepared for mass spectrometry

analysis.

Mass Spectrometry: The samples are analyzed using a high-resolution mass spectrometer

(e.g., Q-TOF or Orbitrap). The mass of the intact protein is measured.

Data Analysis: The mass spectra of the BAY 1892005-treated protein and the control protein

are compared. A mass shift in the treated sample corresponding to the molecular weight of

BAY 1892005 (or a fragment thereof) indicates covalent binding.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of BAY 1892005 and the

workflows of the key experiments.

Cancer Cell with Structural Mutant p53

Mutant p53 Protein
Mutant p53 Condensates

Aggregation

Condensate Dissolution

BAY 1892005 Covalent Binding

Click to download full resolution via product page

Caption: Proposed mechanism of BAY 1892005 on structural mutant p53 condensates.
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Caption: Experimental workflow for the cell proliferation assay.
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Caption: Experimental workflow for the mutant p53 condensation assay.

Conclusion
BAY 1892005 represents a novel chemical probe for studying the biology of mutant p53

condensation. Its discovery and initial characterization have provided valuable insights into a

potential new strategy for targeting cancers with specific TP53 mutations. The data presented

in this technical guide summarize the foundational knowledge of BAY 1892005, highlighting its
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mechanism of action and in vitro activities. The detailed experimental protocols and visual

workflows serve as a resource for researchers in the field of cancer biology and drug discovery,

facilitating further investigation into the therapeutic potential of modulating mutant p53

condensates. Further research is warranted to explore the in vivo efficacy, safety profile, and

the full spectrum of its biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Identification of Small Molecules that Modulate Mutant p53 Condensation - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Identification of Small Molecules that Modulate Mutant p53 Condensation - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Discovery and Initial Characterization of BAY 1892005:
A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861678#discovery-and-initial-characterization-of-
bay-1892005]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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